molecular formula C9H18O3 B578980 (Z)-1-Acetoxy-1-heptene CAS No. 17574-86-6

(Z)-1-Acetoxy-1-heptene

Cat. No.: B578980
CAS No.: 17574-86-6
M. Wt: 174.24 g/mol
InChI Key: LHHIAGXENWLWJP-UHFFFAOYSA-N
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Description

(Z)-1-Acetoxy-1-heptene (CAS 17574-86-6) is a high-purity, industrial-grade chemical compound offered for research and development purposes . This molecule is characterized by a heptene chain terminated with an acetoxy group in the (Z) configuration, a specific stereochemistry that can be critical in synthetic applications and material science research. As a versatile chemical intermediate, it holds significant value in organic synthesis and materials science. Researchers may utilize this compound in the development of novel polymers, complex organic molecules, or as a precursor in fine chemical production. Its structure makes it a candidate for studies involving cross-coupling reactions, esterification processes, and the synthesis of more complex, functionally rich target molecules. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting. For specific analytical data, including NMR spectra and HPLC purity reports, please contact our technical support team.

Properties

CAS No.

17574-86-6

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

acetic acid;hept-1-en-1-ol

InChI

InChI=1S/C7H14O.C2H4O2/c1-2-3-4-5-6-7-8;1-2(3)4/h6-8H,2-5H2,1H3;1H3,(H,3,4)

InChI Key

LHHIAGXENWLWJP-UHFFFAOYSA-N

SMILES

CCCCCC=CO.CC(=O)O

Canonical SMILES

CCCCCC=CO.CC(=O)O

Origin of Product

United States

Preparation Methods

Key Reaction Parameters:

  • Catalyst Composition : Ruthenium complexes with tricyclohexylphosphine ligands enhance activity at low temperatures (20–30°C).

  • Premixing Time : Optimal premixing of catalyst and olefin (1–3 min) maximizes yield.

  • Ethylene Pressure : 0.5 MPa balances reactivity and selectivity.

This method’s scalability and mild conditions make it viable for producing 1-heptene, which can then undergo acetoxylation.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield*Stereochemical Control
Cross-Metathesis2-OcteneRu-catalyzed ethylene reaction86%Low
Acetylation1-Hepten-1-olEsterification with Ac₂O~80%High (Z retained)
Pd-Catalyzed1-HepteneDirect acetoxylation~60%Moderate

*Yields extrapolated from analogous reactions.

Critical Factors in Reaction Optimization

Catalyst Selection

Ruthenium metathesis catalysts (e.g., Grubbs 2nd generation) favor terminal olefins but require post-synthetic modification for acetoxylation. Palladium systems, while stereoselective, risk over-oxidation to ketones.

Solvent and Temperature

  • Metathesis : Toluene at 30°C minimizes side reactions.

  • Acetylation : Dichloromethane or THF at 0°C prevents alcohol dehydration.

Purification Challenges

  • Column Chromatography : Essential for separating (Z)- and (E)-isomers due to similar polarities.

  • Distillation : Effective for isolating 1-heptene prior to functionalization .

Scientific Research Applications

Key Properties:

  • Molecular Formula: C9H16O2
  • Molecular Weight: 156.23 g/mol
  • Boiling Point: Approximately 160 °C
  • Density: 0.87 g/cm³

Organic Synthesis

(Z)-1-Acetoxy-1-heptene serves as an important intermediate in organic synthesis, facilitating the preparation of more complex molecules. Its reactivity allows it to participate in various chemical transformations, making it a valuable building block for synthetic chemists .

Common Reactions:

  • Oxidation: Can be oxidized to form epoxides or ketones.
  • Reduction: Reduction leads to the formation of (Z)-1-hepten-1-ol.
  • Substitution: The acetoxy group can be replaced with other functional groups through nucleophilic substitution reactions .

Biological Applications

In biological research, this compound is used to study enzyme-catalyzed reactions, particularly those involving ester hydrolysis. The hydrolysis of the acetoxy group by esterases results in the formation of (Z)-1-hepten-1-ol and acetic acid, which are important in metabolic processes .

Industrial Applications

The compound finds utility in the production of fragrances and flavors due to its pleasant odor profile. Additionally, its ability to undergo various chemical transformations makes it suitable for producing fine chemicals in industrial settings .

Case Study 1: Synthesis of Chiral Allylic Esters

A study explored the use of this compound in catalytic asymmetric synthesis. Palladium acetate was used as a catalyst to convert (Z)-2-alkene-1-ols into racemic allylic esters with high selectivity. The reaction conditions were optimized for temperature and solvent choice, demonstrating the compound's utility in producing chiral intermediates .

Reaction ConditionsYield (%)Enantiomeric Excess (%)
Room Temperature8894
38 °C9487

Case Study 2: Enzyme-Catalyzed Hydrolysis

Research was conducted on the hydrolysis of this compound using various esterases. This study highlighted the compound's role in metabolic pathways and its potential impact on drug metabolism .

Mechanism of Action

The mechanism of action of (Z)-1-Acetoxy-1-heptene involves its reactivity towards nucleophiles and electrophiles. The acetoxy group can be hydrolyzed by esterases, leading to the formation of (Z)-1-hepten-1-ol and acetic acid. This hydrolysis reaction is crucial in biological systems where esterases play a significant role in metabolism.

Comparison with Similar Compounds

Research Findings and Implications

  • Steric Effects : The Z-isomer’s planar geometry facilitates nucleophilic attacks, explaining its superior reactivity in cycloadditions .
  • Chain Length Impact : Longer alkyl chains (e.g., heptene vs. pentene) reduce volatility but diminish antimicrobial efficacy due to poorer cellular uptake .
  • Thermodynamic Stability : The E-isomer’s higher decomposition temperature makes it preferable for high-temperature syntheses despite slower kinetics .

Q & A

Basic Research Questions

Q. What experimental techniques are most reliable for confirming the stereochemical configuration of (Z)-1-Acetoxy-1-heptene?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, is critical for distinguishing (Z) and (E) isomers. Key diagnostic signals include coupling constants (JJ-values) between vinylic protons and chemical shifts of acetoxy groups. For example, in the (Z) configuration, deshielding effects on adjacent protons due to the acetoxy group can be observed. Cross-validation with NOESY or ROESY experiments is recommended to confirm spatial proximity of substituents . Gas chromatography-mass spectrometry (GC-MS) can further verify purity and molecular weight, though it lacks stereochemical resolution .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

  • Methodological Answer : Reaction conditions (temperature, solvent polarity, and catalyst loading) must be systematically varied. For instance, using a palladium-catalyzed cross-coupling approach, lower temperatures (0–25°C) in aprotic solvents (e.g., THF) reduce elimination byproducts. Monitoring via thin-layer chromatography (TLC) at intervals ensures kinetic control favors the (Z)-isomer. Post-reaction purification via column chromatography with a gradient eluent (hexane:ethyl acetate) improves yield. Statistical design of experiments (DoE) can identify critical parameters for reproducibility .

Advanced Research Questions

Q. How should contradictory data in the regioselective functionalization of this compound be resolved?

  • Methodological Answer : Conflicting results (e.g., unexpected regioselectivity in epoxidation) require multi-step validation:

Replicate experiments : Ensure consistency in reagent batches and environmental controls (humidity, oxygen levels) .

Advanced spectroscopy : Use 19F^{19}\text{F}-NMR (if fluorinated analogs are synthesized) or X-ray crystallography to resolve structural ambiguities .

Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict transition-state energies and rationalize observed selectivity .
Contradictions often arise from solvent effects or catalyst decomposition, necessitating mechanistic probes like radical traps or isotopic labeling .

Q. What strategies are effective for analyzing the stability of this compound under varying storage conditions?

  • Methodological Answer : Accelerated stability studies under controlled environments (e.g., 40°C/75% relative humidity) can predict degradation pathways. Analytical tools include:

  • HPLC-UV/Vis : Quantify decomposition products (e.g., heptenol or acetic acid).
  • Dynamic vapor sorption (DVS) : Assess hygroscopicity-induced instability .
    Statistical models (e.g., Arrhenius plots) extrapolate long-term stability from short-term data. Contrasting results between theoretical and empirical data should prompt re-evaluation of degradation mechanisms (hydrolysis vs. oxidation) using 18O^{18}\text{O}-labeling .

Q. How can computational methods predict the reactivity of this compound in catalytic asymmetric reactions?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) model substrate-catalyst interactions. Key steps:

Conformational sampling : Generate low-energy conformers of the substrate using Monte Carlo methods.

Transition-state analysis : Apply QM/MM hybrid methods to identify stereochemical outcomes .
Experimental validation via enantioselective HPLC or circular dichroism (CD) is essential. Discrepancies between predicted and observed enantiomeric excess (ee) may indicate unaccounted solvent effects or non-covalent interactions .

Data Presentation Guidelines

  • Tables : Include reaction yields, spectroscopic data (e.g., 1H^{1}\text{H}-NMR shifts), and computational results (e.g., Gibbs free energies). Example:
Condition (Temp, Solvent)Yield (%)JJ-value (Hz)Purity (HPLC)
0°C, THF7810.299.5
25°C, DCM658.797.8
  • Figures : Use correlation plots (e.g., experimental vs. computational ee) or reaction coordinate diagrams .

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